molecular formula C10H14N4Si B14414459 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine CAS No. 84645-36-3

2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine

Cat. No.: B14414459
CAS No.: 84645-36-3
M. Wt: 218.33 g/mol
InChI Key: ZIVUPOYMBBEIKA-UHFFFAOYSA-N
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Description

2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine is a compound that features a pyridine ring substituted with a 2H-1,2,3-triazole ring, which is further modified with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The trimethylsilyl group is introduced to the triazole ring through the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the pyridine ring.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the triazole or pyridine rings.

Scientific Research Applications

2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine involves its interaction with molecular targets through its triazole and pyridine rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

84645-36-3

Molecular Formula

C10H14N4Si

Molecular Weight

218.33 g/mol

IUPAC Name

trimethyl-(5-pyridin-2-yl-2H-triazol-4-yl)silane

InChI

InChI=1S/C10H14N4Si/c1-15(2,3)10-9(12-14-13-10)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13,14)

InChI Key

ZIVUPOYMBBEIKA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NNN=C1C2=CC=CC=N2

Origin of Product

United States

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